molecular formula C27H25N3O2 B2629145 3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-61-3

3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2629145
CAS No.: 866349-61-3
M. Wt: 423.516
InChI Key: CXSOPIJVYNBJTO-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
  • 3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Uniqueness

3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and functional groups

Biological Activity

3-(3,4-Dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS No: 866349-61-3) is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C27H25N3O2 and a molecular weight of 441.50 g/mol. Its structure features a pyrazoloquinoline core with various substituents that contribute to its biological activity.

Pharmacological Activities

Research indicates that compounds in the pyrazoloquinoline class exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazoloquinolines have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth. Specifically, they may inhibit kinases such as BRAF and EGFR, which are crucial in the proliferation of cancer cells .
  • Anti-inflammatory Properties : Studies demonstrate that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties against a variety of pathogens, indicating their potential as antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may act as an inhibitor of receptor tyrosine kinases (RTKs) involved in cancer progression.
  • Cell Cycle Regulation : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties that help mitigate oxidative stress within cells.

Case Studies

Several studies have investigated the biological activity of related pyrazoloquinolines, providing insights into their therapeutic potential:

  • Antitumor Efficacy : A study evaluated the efficacy of various pyrazoloquinolines against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
  • Anti-inflammatory Effects : In an animal model of inflammation, a derivative demonstrated significant reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .

Data Table

Here is a summary table highlighting key findings related to the biological activity of this compound:

Biological ActivityMechanismReference
AntitumorInhibition of BRAF and EGFR
Anti-inflammatoryModulation of cytokines
AntimicrobialActivity against bacteria and fungi

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-17-8-9-20(12-18(17)2)26-24-16-30(15-19-6-5-7-21(13-19)31-3)25-11-10-22(32-4)14-23(25)27(24)29-28-26/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSOPIJVYNBJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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